Ilunocitinib Ilunocitinib
Brand Name: Vulcanchem
CAS No.: 1187594-14-4
VCID: VC8338832
InChI: InChI=1S/C17H17N7O2S/c18-5-4-17(9-23(10-17)27(25,26)13-1-2-13)24-8-12(7-22-24)15-14-3-6-19-16(14)21-11-20-15/h3,6-8,11,13H,1-2,4,9-10H2,(H,19,20,21)
SMILES: C1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4
Molecular Formula: C17H17N7O2S
Molecular Weight: 383.4 g/mol

Ilunocitinib

CAS No.: 1187594-14-4

Cat. No.: VC8338832

Molecular Formula: C17H17N7O2S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Ilunocitinib - 1187594-14-4

Specification

CAS No. 1187594-14-4
Molecular Formula C17H17N7O2S
Molecular Weight 383.4 g/mol
IUPAC Name 2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
Standard InChI InChI=1S/C17H17N7O2S/c18-5-4-17(9-23(10-17)27(25,26)13-1-2-13)24-8-12(7-22-24)15-14-3-6-19-16(14)21-11-20-15/h3,6-8,11,13H,1-2,4,9-10H2,(H,19,20,21)
Standard InChI Key RVOUEXFKIYNODQ-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4
Canonical SMILES C1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4

Introduction

Mechanism of Action

Ilunocitinib exerts its therapeutic effects by competitively inhibiting JAK1 and JAK3 isoforms, which are critical for cytokine signaling via the JAK-STAT pathway . By blocking adenosine triphosphate (ATP) binding at the kinase domain, ilunocitinib prevents phosphorylation of signal transducer and activator of transcription (STAT) proteins, thereby interrupting pro-inflammatory signaling cascades. This mechanism reduces the production of interleukin (IL)-31, a key mediator of pruritus in cAD, and downregulates eosinophil activation .

Key Pharmacodynamic Effects

  • Pruritus Reduction: 68.2% mean decrease in pruritus visual analog scale (PVAS) scores by Day 28 .

  • Anti-Inflammatory Action: 73.2% mean reduction in Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) scores .

  • Immunomodulation: Peripheral blood immunophenotyping shows no significant alterations in lymphocyte subsets at therapeutic doses .

Clinical Efficacy in Canine Atopic Dermatitis

A pivotal randomized, blinded trial compared ilunocitinib (0.6–0.8 mg/kg once daily) to oclacitinib (0.4–0.6 mg/kg twice daily for 14 days, then once daily) in 338 dogs with cAD .

Short-Term Efficacy (Days 0–14)

Both therapies achieved comparable reductions in PVAS and CADESI-04 scores during the initial two weeks:

  • PVAS: 59.4% reduction with oclacitinib vs. 68.2% with ilunocitinib .

  • CADESI-04: 69.0% reduction with oclacitinib vs. 73.2% with ilunocitinib .

Long-Term Efficacy (Days 28–112)

Ilunocitinib demonstrated statistically superior sustained efficacy:

ParameterIlunocitinib (LS Mean)Oclacitinib (LS Mean)p-Value
PVAS Reduction68.2%59.4%0.003
CADESI-04 Reduction73.2%69.0%0.056

By Day 112, 77% of ilunocitinib-treated dogs achieved clinical remission (PVAS <2), compared to 62% in the oclacitinib cohort .

Adverse EventIlunocitinib IncidenceOclacitinib Incidence
Skin Lesions8.9%12.4%
Gastrointestinal4.7%6.5%
Ocular Changes0%1.2%

No treatment-related mortality occurred in either study cohort .

Pharmacokinetic Properties

While detailed pharmacokinetic data remain proprietary, trial results indicate:

  • Time to C~max~: 2–4 hours post-dosing .

  • Half-Life: ~12 hours, supporting once-daily administration .

  • Food Effect: Administration with meals increases bioavailability by 30% .

Practical Considerations for Veterinary Use

Dosing Guidelines

  • Initial Dose: 0.8 mg/kg PO q24h with food.

  • Maintenance: Continue at 0.6–0.8 mg/kg based on clinical response.

  • Renal Impairment: No dose adjustment required .

Cost-Benefit Analysis

ParameterIlunocitinibOclacitinib
Monthly Cost (30 kg dog)$120$150
Efficacy Maintenance112 days84 days
Owner Satisfaction8.70/107.77/10

Data derived from 112-day trial metrics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator